

Initial Clinical Trial Results for Vicriviroc in HIV Treatment: A Technical Guide

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This technical guide provides an in-depth analysis of the initial clinical trial results for **Vicriviroc**, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's efficacy, safety profile, and the methodologies employed in key clinical studies.

Introduction

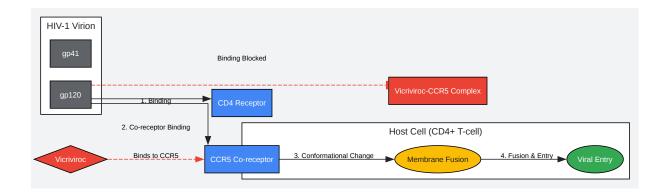
Vicriviroc (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry. [1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase I and II clinical trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of Vicriviroc.

Mechanism of Action: CCR5 Antagonism

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The binding of **Vicriviroc** to CCR5 does not compete with the natural chemokine ligands but instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.



[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-1 entry and the inhibitory action of **Vicriviroc** are depicted below.



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Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

Initial Phase II Clinical Trial Results

Two key Phase II clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for the efficacy and safety of **Vicriviroc** in treatment-experienced individuals with R5-tropic HIV-1.

Data Presentation

The following tables summarize the quantitative data from these pivotal studies.

Table 1: Efficacy Outcomes in Phase II Vicriviroc Trials



Trial	Treatmen t Arm	N	Mean Baseline HIV-1 RNA (log10 copies/m L)	Mean Change in HIV-1 RNA at Week 48 (log10 copies/m L)	Mean Baseline CD4+ Count (cells/mm	Mean Change in CD4+ Count at Week 48 (cells/mm
ACTG 5211	Vicriviroc 10 mg + OBT	30	4.8	-1.92	245	+130
Vicriviroc 15 mg + OBT	30	4.8	-1.44	224	+96	
Placebo + OBT	28	4.8	-0.3	240	+33	_
VICTOR- E1	Vicriviroc 20 mg + OBT	40	4.6	-1.75	257	+136
Vicriviroc 30 mg + OBT	39	4.6	-1.77	257	+102	
Placebo + OBT	35	4.6	-0.79	257	+63	

OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]

Table 2: Virologic Response Rates in Phase II Vicriviroc Trials



Trial	Treatment Arm	N	% with HIV-1 RNA <400 copies/mL at Week 48	% with HIV-1 RNA <50 copies/mL at Week 48
ACTG 5211	Vicriviroc 10 mg + OBT	30	57%	37%
Vicriviroc 15 mg + OBT	30	43%	27%	
Placebo + OBT	28	14%	11%	_
VICTOR-E1	Vicriviroc 20 mg + OBT	40	Not Reported	56%
Vicriviroc 30 mg + OBT	39	Not Reported	62%	
Placebo + OBT	35	Not Reported	40%	_

Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5] [6]

Table 3: Safety and Tolerability in the VICTOR-E1 Trial

Adverse Event Category	Vicriviroc 20 mg (n=40)	Vicriviroc 30 mg (n=39)	Placebo (n=35)
Any Treatment- Emergent AE	98%	95%	94%
Severe AEs	Considered unlikely related to study drug	Considered unlikely related to study drug	Considered unlikely related to study drug
Most Common AE	Diarrhea	Diarrhea	Diarrhea
Discontinuation due to AEs	0	0	Not specified



AE: Adverse Event. Data from the VICTOR-E1 trial.[5]

Experimental Protocols

The methodologies for the key Phase II trials are detailed below.

ACTG 5211 Study Protocol

- Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase II study.[7]
- Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a ritonavir-containing regimen, HIV-1 RNA ≥5000 copies/mL, and exclusively CCR5-tropic virus.[7]
- Randomization and Treatment:
 - Subjects were randomized to receive Vicriviroc (5 mg, 10 mg, or 15 mg once daily) or a
 matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]
 - After 14 days, all subjects started an optimized background antiretroviral regimen containing ritonavir, selected based on treatment history and resistance testing (genotypic and phenotypic).[7][8]
- Endpoints:
 - Primary: Change in plasma HIV-1 RNA from baseline to day 14.[8]
 - Secondary: Change in HIV-1 RNA and CD4+ cell count through 48 weeks, and the incidence of adverse events.[7]
- Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow cytometry.
- Co-receptor Tropism Assay: The original Trofile assay was used to determine viral coreceptor usage at screening and throughout the study.[9]



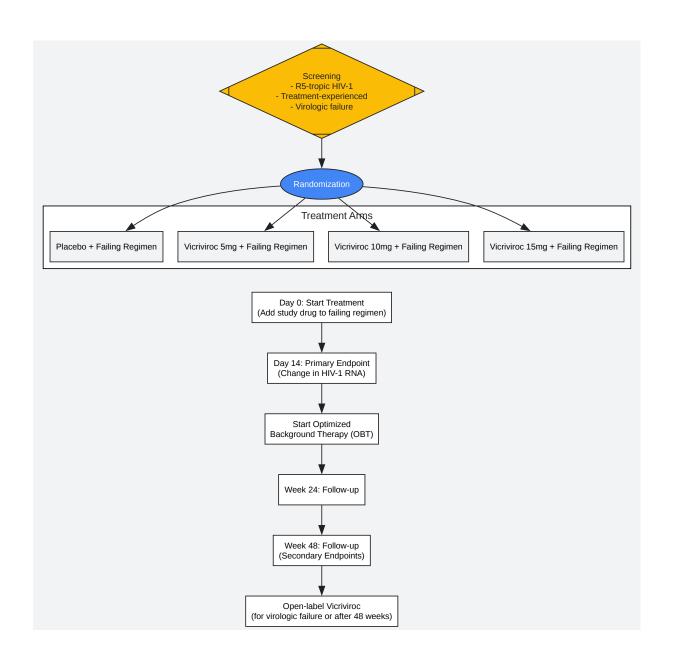
VICTOR-E1 Study Protocol

- Study Design: A double-blind, dose-ranging, placebo-controlled Phase II trial.[5][6]
- Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of triple antiretroviral regimens.[6]
- Randomization and Treatment: Subjects were randomized to receive Vicriviroc (20 mg or 30 mg once daily) or placebo, in addition to a re-optimized background therapy that included a ritonavir-boosted protease inhibitor.[5][6]
- Endpoints:
 - Primary: Mean change in baseline log10 HIV RNA level at 48 weeks.[5][6]
 - Secondary: Change in CD4+ cell count, and safety and tolerability.[6]

Visualizations of Experimental Workflow

The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.





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Caption: Workflow of the ACTG 5211 Clinical Trial.



Discussion and Conclusion

The initial Phase II clinical trials of **Vicriviroc** demonstrated potent virologic and immunologic activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211 study, the 10 mg and 15 mg doses of **Vicriviroc**, when added to an optimized background regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-E1 trial showed that **Vicriviroc** at doses of 20 mg and 30 mg provided sustained viral suppression and immunologic improvement over 48 weeks.[5][6]

The safety profile of **Vicriviroc** in these early trials was generally favorable.[5] Most adverse events were mild to moderate in severity, with diarrhea being the most commonly reported.[5] Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]

However, a Phase II trial in treatment-naïve patients was discontinued due to a higher rate of virologic relapse in the **Vicriviroc** arms compared to the control arm, which was potentially attributed to the dosage being too low.[1][10] Later Phase III trials in treatment-experienced patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when **Vicriviroc** was added to an optimized background therapy that included at least two fully active drugs.[11] Despite these later findings, the initial clinical trial results for **Vicriviroc** were instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and paved the way for the development of other CCR5 antagonists. Further research is needed to fully delineate the role of this class of drugs in HIV treatment.[11]

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